molecular formula C5H5FN2O2 B576401 2-(Fluoromethyl)pyrimidine-4,6-diol CAS No. 1480-98-4

2-(Fluoromethyl)pyrimidine-4,6-diol

Cat. No.: B576401
CAS No.: 1480-98-4
M. Wt: 144.105
InChI Key: KSKKRTWBCQYQNB-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C5H5FN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a fluoromethyl group at the 2-position and hydroxyl groups at the 4 and 6 positions makes this compound unique. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)pyrimidine-4,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoroethanimidamide hydrochloride with diethyl malonate. The reaction proceeds under basic conditions, typically using sodium ethoxide as a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of safer and more environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 4 and 6 can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Fluoromethyl)pyrimidine-4,6-dione.

    Reduction: Formation of 2-(Fluoromethyl)dihydropyrimidine-4,6-diol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Fluoromethyl)pyrimidine-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in lipid metabolism, leading to its antihyperlipidemic effects . The exact molecular pathways and targets can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoromethylpyrimidine: Lacks the hydroxyl groups at positions 4 and 6.

    4,6-Dihydroxypyrimidine: Lacks the fluoromethyl group at position 2.

    2-Methylpyrimidine-4,6-diol: Contains a methyl group instead of a fluoromethyl group at position 2.

Uniqueness

2-(Fluoromethyl)pyrimidine-4,6-diol is unique due to the presence of both the fluoromethyl group and hydroxyl groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl groups increase its potential for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

2-(fluoromethyl)-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKKRTWBCQYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250323
Record name 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-98-4
Record name 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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